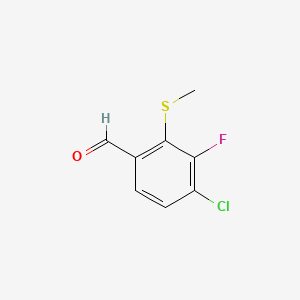
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitutions and reductions . The starting material, such as 4-bromo-2-chloro-6-methylbenzenamine, undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products Formed
Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.
Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of sulfur-containing ligands and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-3-(methylthio)benzaldehyde: Similar structure but different substitution pattern.
4-Chloro-3-fluoro-2-(methylthio)benzoic acid: Oxidized form of the aldehyde.
4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol: Reduced form of the aldehyde.
Uniqueness
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.
Properties
Molecular Formula |
C8H6ClFOS |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
InChI Key |
ABCPXGGSBCIWSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















